![molecular formula C18H16FNO4S B2489754 3-[(4-ethoxyphenyl)sulfonyl]-7-fluoro-1-methylquinolin-4(1H)-one CAS No. 1326915-46-1](/img/structure/B2489754.png)
3-[(4-ethoxyphenyl)sulfonyl]-7-fluoro-1-methylquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "3-[(4-ethoxyphenyl)sulfonyl]-7-fluoro-1-methylquinolin-4(1H)-one" often involves multi-step chemical reactions that include sulfonation, fluorination, and the formation of the quinolinone core. For instance, the synthesis of similar sulfonamide-based inhibitors employs sequential reactions including sulfonation, nitro group reduction, and final cyclization to achieve the desired structure (Hayun et al., 2012).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to our compound of interest involves the examination of their crystal structure, bond lengths, angles, and molecular conformations. Studies on related molecules, like 4-fluoroisoquinoline-5-sulfonyl chloride, reveal insights into the spatial arrangement and interactions within the molecule, such as hydrogen bonding and steric effects, which are crucial for understanding the compound's chemical behavior (Ohba et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving compounds with the quinolinone structure often focus on functional group transformations and the introduction of substituents that affect the compound's reactivity and biological activity. For example, halosulfonylation reactions involving enynes have been employed to synthesize densely functionalized quinolinones, demonstrating the versatility of these compounds in chemical synthesis (Zhu et al., 2016).
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity Evaluation
Antioxidants play a critical role in combating oxidative stress in biological systems, with implications for food engineering, medicine, and pharmacy. Analytical methods for determining antioxidant activity are crucial for understanding the effectiveness of compounds, including possibly "3-[(4-ethoxyphenyl)sulfonyl]-7-fluoro-1-methylquinolin-4(1H)-one". Techniques such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test, among others, are based on chemical reactions monitored by spectrophotometry. These methods have been applied successfully in antioxidant analysis or the determination of antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).
Cholinesterase Inhibitors for Organophosphate Poisoning
Organophosphorus compounds (OPCs) pose a significant health hazard due to their inhibition of acetylcholinesterase (AChE). Studies on reversible AChE inhibitors as a pretreatment for exposure to OPCs suggest that certain compounds can offer protection against a broad range of OPCs. This research domain could encompass the investigation of "3-[(4-ethoxyphenyl)sulfonyl]-7-fluoro-1-methylquinolin-4(1H)-one" for similar protective effects (Lorke & Petroianu, 2018).
Synthesis Methodologies
The synthesis of complex molecules, including fluorinated compounds and their intermediates, is a vital area of research. A practical synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, highlights the importance of developing efficient, scalable synthesis methods for such compounds. Research into innovative synthesis methodologies could potentially involve compounds like "3-[(4-ethoxyphenyl)sulfonyl]-7-fluoro-1-methylquinolin-4(1H)-one" (Qiu et al., 2009).
Environmental and Health Impact Assessments
Understanding the environmental and health impacts of chemical compounds, including their degradation, bioaccumulation, and toxicity, is crucial. For instance, studies on the microbial degradation of polyfluoroalkyl chemicals highlight the environmental fate and effects of these compounds. Similar assessments for "3-[(4-ethoxyphenyl)sulfonyl]-7-fluoro-1-methylquinolin-4(1H)-one" could inform its safety profile and environmental sustainability (Liu & Avendaño, 2013).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-ethoxyphenyl)sulfonyl-7-fluoro-1-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4S/c1-3-24-13-5-7-14(8-6-13)25(22,23)17-11-20(2)16-10-12(19)4-9-15(16)18(17)21/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUSSODQEXXSHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=CC(=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-ethoxyphenyl)sulfonyl]-7-fluoro-1-methylquinolin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2489673.png)
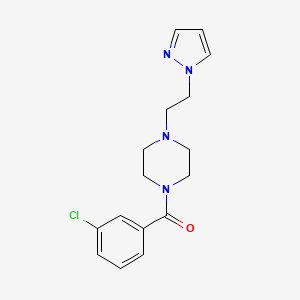
![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B2489675.png)
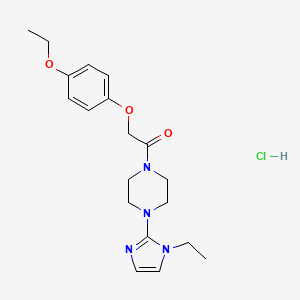
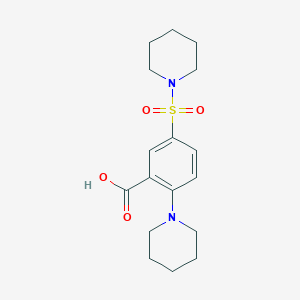
![5-(benzhydrylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2489681.png)

![(Z)-N-(5,5-dioxido-3-(3-(trifluoromethyl)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2489685.png)
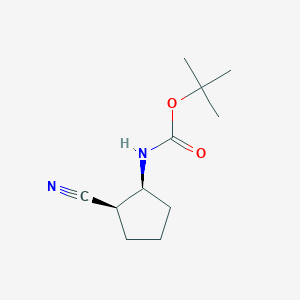

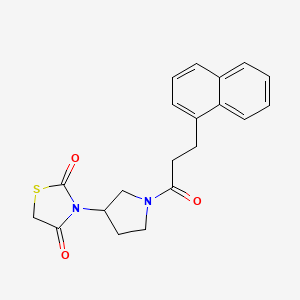
![2-Amino-2-[3-(2,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2489693.png)
![2-Chloro-N-[[6-(trifluoromethyl)oxan-2-yl]methyl]acetamide](/img/structure/B2489694.png)